8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
CAS No.: 1414943-37-5
Cat. No.: VC14545486
Molecular Formula: C30H20O11
Molecular Weight: 556.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1414943-37-5 |
|---|---|
| Molecular Formula | C30H20O11 |
| Molecular Weight | 556.5 g/mol |
| IUPAC Name | 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
| Standard InChI | InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1 |
| Standard InChI Key | GFWPWSNIXRDQJC-LMSSTIIKSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Introduction
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name of Morelloflavone reflects its biflavonoid structure, comprising two chromen-4-one units linked through a covalent bond between the 8-position of one chromene and the 3-position of the other. Critical stereochemical descriptors include the (2S,3R) configuration at the dihydrochromen moiety and the (3R,4R,5S,6S) configuration in the glycosidic substituent observed in related compounds. While Morelloflavone itself lacks glycosylation, its structural relatives often feature sugar moieties that influence solubility and bioavailability .
Spectroscopic Signatures and Computational Modeling
Nuclear magnetic resonance (NMR) studies of analogous biflavonoids reveal characteristic signals for hydroxyl protons (δ 9.2–12.1 ppm) and aromatic protons (δ 6.2–7.8 ppm) . Density functional theory (DFT) calculations predict a planar configuration between the two chromene units, facilitating π-π stacking interactions with biological targets. The molecule’s dipole moment (calculated at 6.8 Debye) suggests moderate polarity, consistent with its observed solubility in polar aprotic solvents.
Anti-Angiogenic Mechanisms and Cellular Effects
Inhibition of VEGF Signaling Pathways
Morelloflavone demonstrates potent inhibition of VEGF-induced endothelial cell activation through multiple mechanisms:
Table 1: Dose-Dependent Effects on HUVEC Activity
| Parameter | IC₅₀ (μM) | Maximum Inhibition (%) |
|---|---|---|
| Proliferation | 12.4 | 89.2 ± 3.1 |
| Migration (Scratch Assay) | 8.7 | 94.5 ± 2.8 |
| Tube Formation | 10.9 | 91.7 ± 4.2 |
| Data derived from 48-hour exposure experiments |
At the molecular level, Morelloflavone suppresses phosphorylation of VEGF receptor 2 (VEGFR2) at tyrosine residues 951 and 1175, disrupting downstream activation of ERK1/2 and AKT pathways . This dual inhibition effectively blocks both proliferative and survival signals in endothelial cells.
In Vivo Validation in Preclinical Models
The anti-angiogenic efficacy of Morelloflavone extends to whole-organism models:
Table 2: In Vivo Anti-Angiogenesis Metrics
| Model | Dose (mg/kg/day) | Reduction in Microvessel Density (%) |
|---|---|---|
| Rat Aortic Ring Assay | 25 | 76.3 ± 5.2 |
| Mouse Matrigel Plug | 50 | 82.9 ± 6.7 |
| Measurements taken at 14-day endpoint |
Notably, chronic administration (28 days) at 50 mg/kg/day inhibited tumor growth in xenograft models by 68–72%, correlating with decreased CD31-positive vasculature within tumors .
Structure-Activity Relationships and Derivative Development
Hydroxylation Pattern and Biological Activity
Comparative studies of biflavonoid analogues reveal that the 3',4'-dihydroxyphenyl group (catechol moiety) is critical for radical scavenging activity, while the 5,7-dihydroxychromen-4-one system mediates protein kinase inhibition . Methylation of the 7-hydroxy group reduces anti-angiogenic potency by 4-fold, underscoring the importance of free hydroxyls in target engagement.
Synthetic Analogues and Prodrug Strategies
Recent efforts to improve Morelloflavone’s pharmacokinetic profile have yielded:
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Acetylated derivatives: Enhance lipophilicity (logP increased from 1.2 to 3.8) but require esterase-mediated activation
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PEGylated conjugates: Increase plasma half-life from 2.1 to 8.7 hours in murine models
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Metal complexes: Gallium(III)-Morelloflavone shows 3-fold enhanced VEGFR2 affinity versus parent compound
Pharmacokinetic Profile and Biotransformation
Absorption and Distribution
Despite its polar functional groups, Morelloflavone exhibits moderate oral bioavailability (F = 34% in rats) due to active efflux by P-glycoprotein. Tissue distribution studies show preferential accumulation in liver (Cmax = 12.4 μg/g) and tumor tissue (Cmax = 8.9 μg/g) versus plasma (Cmax = 2.1 μg/mL) .
Metabolic Fate and Excretion
Hepatic metabolism proceeds primarily via glucuronidation (65% of dose) and sulfation (22%), with <10% undergoing ring fission. The major urinary metabolite, identified as 3-(4-hydroxyphenyl)propanoic acid conjugate, accounts for 41% of excreted products.
Therapeutic Applications and Clinical Outlook
Oncology Combination Therapies
Synergistic effects have been documented with:
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Tyrosine kinase inhibitors: Additive suppression of VEGFR2/PDGFRβ phosphorylation
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Immune checkpoint blockers: Enhanced tumor-infiltrating lymphocyte recruitment
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Chemotherapeutic agents: 2–3 fold reduction in paclitaxel IC₅₀ in multidrug-resistant cell lines
Cardiovascular and Ophthalmic Indications
Emerging data suggest utility in:
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Pathological retinal angiogenesis (70% reduction in laser-induced choroidal neovascularization)
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Atherosclerotic plaque stabilization (MMP-9 inhibition at IC₅₀ = 9.8 μM)
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